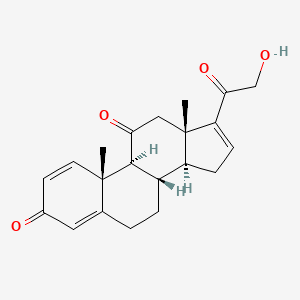

21-Hydroxypregna-1,4,16-triene-3,11,20-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“21-Hydroxypregna-1,4,16-triene-3,11,20-trione” is a chemical compound . It is a type of pregnane, which is a class of steroids . It has been isolated from Nerium oleander, a plant that is known to contain several bioactive compounds .

Molecular Structure Analysis

The molecular structure of “21-Hydroxypregna-1,4,16-triene-3,11,20-trione” includes 52 bonds in total: 28 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 3 aliphatic ketones, 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen

Biochemical Research

“21-Hydroxypregna-1,4,16-triene-3,11,20-trione” is a chemical compound with several applications in biochemical research . Its structure is closely related to that of certain endogenous steroid hormones, making it a compound of interest in the study of steroid biosynthesis and metabolism .

Steroid Hormone Research

This compound is of interest in the study of steroid biosynthesis and metabolism due to its structural similarity to certain endogenous steroid hormones .

Drug Synthesis

It serves as a key intermediate in the synthesis of highly active fluorinated corticosteroids . An efficient synthesis of this compound from phytosterols has been developed, which could be used to synthesize betamethasone, sinaflan, triamcinolone, and other fluorinated corticoids .

Anti-Inflammatory Research

The compound is a synthetic corticosteroid showcasing remarkable anti-inflammatory properties . It is harnessed for the research of diverse inflammatory ailments .

Immunosuppressive Research

In addition to its anti-inflammatory properties, this compound also exhibits immunosuppressive properties . It is used in the research of various autoimmune maladies .

Pharmaceutical Manufacturing

The compound is used in the manufacturing of pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of dexamethasone from the readily available and cheap 9α-hydroxyandrost-4-ene-3,17-dione .

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXLIOJOJRVKD-PKTBXOATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857828 |

Source

|

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

CAS RN |

102447-86-9 |

Source

|

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)